Oxane-2-carboxylate
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Overview
Description
Oxane-2-carboxylate is a chemical compound belonging to the class of oxanes, which are cyclic ethers with a six-membered ring containing one oxygen atom. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxane-2-carboxylate can be synthesized through several methods, one of which involves the ring expansion of oxiranes (epoxides) using dimethylsulfoxonium methylide. This method typically requires moderate heating and yields oxetanes, which can be further manipulated to form oxane derivatives . Another method involves the use of trimethyloxosulfonium iodide to open epoxide rings, followed by ring closure to form the oxane structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, m-chloroperoxybenzoic acid (m-CPBA) for epoxidation, and various reducing agents for reduction reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Oxane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxane-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants. Its reactivity is influenced by the ring strain and the presence of functional groups that can participate in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring ether similar to oxane-2-carboxylate but without the carboxylate group.
Oxetane: A four-membered ring ether that shares some reactivity with this compound but has different ring strain and stability.
Uniqueness
This compound is unique due to its combination of a six-membered ring structure with a carboxylate functional group. This combination imparts specific reactivity and properties that are distinct from other cyclic ethers like tetrahydropyran and oxetane .
Properties
Molecular Formula |
C42H59O16-3 |
---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-3/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,34?,35?,38-,39+,40+,41-,42-/m1/s1 |
InChI Key |
LPLVUJXQOOQHMX-LUMWQMBZSA-K |
Isomeric SMILES |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6C(C(C(C(O6)C(=O)[O-])O)O)OC7C(C(C(C(O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C |
Origin of Product |
United States |
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